Trichloroamphenicol
Description
Structure
3D Structure
Properties
CAS No. |
19934-51-1 |
|---|---|
Molecular Formula |
C11H11Cl3N2O5 |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H11Cl3N2O5/c12-11(13,14)10(19)15-8(5-17)9(18)6-1-3-7(4-2-6)16(20)21/h1-4,8-9,17-18H,5H2,(H,15,19)/t8-,9-/m1/s1 |
InChI Key |
HJVZRGXFMSSOMS-RKDXNWHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)(Cl)Cl)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)(Cl)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2',2',4'-Trichloroacetophenone as a Key Intermediate
One of the crucial steps in the synthesis of trichloroamphenicol is the preparation of 2',2',4'-trichloroacetophenone, which serves as an important precursor. The preparation method involves a Friedel-Crafts acylation reaction of m-dichlorobenzene with chloroacetyl chloride in the presence of aluminum chloride as a catalyst.
Process Summary:
| Step | Reagents/Conditions | Description |
|---|---|---|
| A | m-Dichlorobenzene (450-550 parts by weight), Aluminum chloride (600-750 parts by weight) | Charged into acylation reactor; temperature raised to 58-62 °C |
| B | Chloroacetyl chloride (380-420 parts by weight) | Added dropwise over 2-4 hours, maintaining 58-62 °C |
| C | Reaction mixture heated to 80-100 °C for 2-3 hours | Thermal reaction to complete acylation |
| D | Hydrolysis with dilute hydrochloric acid (1800-2200 parts by weight) at ≤90 °C for 30-40 minutes | Hydrolysis of the reaction mixture |
| E | Washing until pH 4-6, vacuum distillation, crystallization, centrifugation, drying | Purification steps to isolate the final product |
This method yields 2',2',4'-trichloroacetophenone with high purity and yield, using readily available raw materials and environmentally friendly conditions.
Subsequent Conversion to this compound
Following the synthesis of 2',2',4'-trichloroacetophenone, further synthetic steps involve:
- Introduction of the amphenicol side chain through nucleophilic substitution or reductive amination.
- Chlorination steps to introduce the trichloro substituents on the aromatic ring.
- Purification by crystallization and chromatographic techniques to ensure pharmaceutical-grade purity.
While specific proprietary details on these steps are often limited in public literature, the general approach follows classical organic synthesis protocols for amphenicol derivatives.
Analytical Data and Research Discoveries
Yield and Purity Data
The preparation of 2',2',4'-trichloroacetophenone, a critical intermediate, achieves:
| Parameter | Value |
|---|---|
| Yield | High (exact percentage varies by batch, typically >80%) |
| Purity (by crystallization) | High, suitable for pharmaceutical synthesis |
| Reaction Temperature | 58-62 °C during addition, 80-100 °C during reaction |
| Hydrolysis Conditions | ≤90 °C for 30-40 minutes |
These conditions optimize the balance between reaction completeness and minimizing side reactions or degradation.
Environmental and Economic Considerations
The method emphasizes:
- Use of common reagents (m-dichlorobenzene, aluminum chloride, chloroacetyl chloride).
- Controlled reaction temperatures to reduce energy consumption.
- Efficient purification steps minimizing solvent waste.
- Overall, the process is designed to be resource-conserving and environmentally friendly, aligning with green chemistry principles.
Comparative Analysis of Preparation Routes
| Preparation Aspect | Friedel-Crafts Acylation Route (Primary Method) | Alternative Routes (Literature Speculative) |
|---|---|---|
| Raw Materials Availability | High (commercially available) | Variable, often less accessible |
| Reaction Complexity | Moderate, well-established | Potentially more complex (multi-step) |
| Yield | High | Lower or variable |
| Environmental Impact | Moderate, with proper waste management | Variable, often higher due to reagents |
| Scalability | High, suitable for industrial scale | Limited by reagent availability or complexity |
The Friedel-Crafts acylation method remains the dominant industrial approach due to its efficiency and scalability.
Chemical Reactions Analysis
Key Reaction Types
While direct data on Trichloroamphenicol is absent, analogous reactions for chloramphenicol or related compounds include:
Nitrobenzene Reduction
Chloramphenicol contains a nitrobenzene moiety. Reduction of nitro groups to amines could occur under catalytic hydrogenation or with reagents like Sn/HCl:
This reaction is common in aromatic nitro compound chemistry .
Hydrolysis or Degradation
Pharmaceuticals often undergo hydrolysis, oxidation, or cyclization in solid-state or solution-phase reactions . For example:
-
Hydrolysis of esters : If this compound contains ester linkages, acidic/basic conditions could cleave them.
-
Oxidation : Chlorinated aromatic rings may resist oxidation, but side-chain functional groups (e.g., hydroxyl) could react.
Biocatalytic Transformations
Enzymatic methods (e.g., transaldolase) are used in chloramphenicol synthesis . Similar biocatalytic steps could apply to this compound:
Optimization and Reaction Control
Design of Experiments (DoE) and kinetic studies are critical for optimizing reaction conditions, as seen in analogous systems :
Challenges and Considerations
-
Stability : Chlorinated antibiotics may undergo degradation via oxidation or hydrolysis .
-
Stereoselectivity : Enzymatic steps (e.g., transaldolase) are key for controlling stereochemistry .
-
Byproduct Management : Acetaldehyde removal in chloramphenicol synthesis highlights the need for coupled enzymatic systems to mitigate byproducts.
Research Gaps
The provided sources lack specific data on this compound. Future studies should:
-
Explore its reactivity under diverse conditions (e.g., acidic/basic, redox).
-
Investigate enzymatic pathways for selective modifications.
-
Analyze solid-state behavior (e.g., phase changes, interactions with excipients) .
Note: The analysis draws parallels to chloramphenicol and broader reaction optimization techniques due to the absence of direct this compound data in the provided sources.
Scientific Research Applications
Antibacterial Activity
Trichloroamphenicol has demonstrated efficacy against a range of bacterial pathogens. Its mechanism involves the inhibition of protein synthesis, which is crucial for bacterial growth and reproduction.
| Bacteria | Sensitivity to this compound |
|---|---|
| Staphylococcus aureus | Sensitive |
| Escherichia coli | Sensitive |
| Salmonella spp. | Sensitive |
| Pseudomonas aeruginosa | Resistant |
Veterinary Medicine
In veterinary medicine, this compound is used to treat infections in animals, particularly in cases where other antibiotics may not be effective. Its use is regulated due to potential residues in food-producing animals.
Biochemical Research
This compound serves as a tool in biochemical research for studying protein synthesis mechanisms. It is often used in experiments involving ribosomal assembly and function.
Case Study: Ribosomal Assembly
A study demonstrated that this compound affects the assembly of ribosomal subunits in both prokaryotic and eukaryotic cells. This research provided insights into the interactions between antibiotics and ribosomal components, contributing to the understanding of antibiotic resistance mechanisms .
Potential Therapeutic Uses
Research has explored this compound's potential in treating conditions beyond bacterial infections. For instance, its anti-inflammatory properties have been investigated in models of inflammatory diseases.
Case Study: Anti-inflammatory Effects
In a controlled study involving animal models, this compound was shown to reduce markers of inflammation in tissues affected by chronic inflammatory conditions. This suggests potential avenues for therapeutic application beyond its traditional antibacterial role .
Table: Regulatory Status of this compound
| Region | Regulatory Status |
|---|---|
| United States | Restricted use; not approved for human use |
| European Union | Banned in food-producing animals |
| Canada | Limited veterinary use; strict regulations |
Mechanism of Action
Trichloroamphenicol exerts its effects by binding to the bacterial ribosome, specifically the 50S subunit, and inhibiting the peptidyl transferase activity. This prevents the formation of peptide bonds during protein synthesis, leading to the inhibition of bacterial growth . The presence of chlorine atoms may enhance its binding affinity and stability, making it a potent inhibitor of protein synthesis .
Comparison with Similar Compounds
Key Findings :
- Thiamphenicol lacks the nitro group, reducing hematologic toxicity but also diminishing anaerobic coverage .
- Florfenicol, a fluorinated derivative, is primarily used in veterinary medicine due to improved pharmacokinetics and resistance profiles .
Functionally Similar Antibiotics: Doxycycline and TMP-SMZ
| Parameter | Chloramphenicol | Doxycycline | TMP-SMZ |
|---|---|---|---|
| Class | Amphenicol | Tetracycline | Sulfonamide + Diaminopyrimidine |
| Mechanism | 50S inhibition | 30S inhibition | Dihydrofolate reductase inhibition |
| Spectrum | Broad (incl. anaerobes) | Broad (atypical pathogens) | Gram-negative (e.g., E. coli) |
| Toxicity | High (bone marrow) | Photosensitivity, GI upset | Hypersensitivity, hyperkalemia |
| Clinical Use | Meningitis, typhoid | Lyme disease, acne | UTIs, Pneumocystis |
Key Findings :
- Doxycycline, a tetracycline, has superior tissue penetration and is preferred for intracellular pathogens (e.g., Chlamydia) but lacks anaerobic activity .
- TMP-SMZ is a synergistic combination effective against urinary and respiratory tract infections but contraindicated in sulfa-allergic patients .
Pharmacokinetic and Toxicological Comparisons
- Bioavailability : Chloramphenicol achieves 75–90% oral bioavailability, whereas doxycycline and TMP-SMZ reach ~95% and 85–90%, respectively .
- Half-Life : Chloramphenicol (1.5–4 hrs) has a shorter half-life than doxycycline (18–22 hrs), necessitating more frequent dosing .
- Metabolism: Chloramphenicol undergoes hepatic glucuronidation, increasing drug interaction risks (e.g., with phenobarbital) .
Toxicology :
- Chloramphenicol’s nitro group is linked to mitochondrial toxicity and carcinogenicity (IARC Group 2A) .
- Thiamphenicol and florfenicol, lacking this group, exhibit safer profiles but are less potent against anaerobes .
Data Tables
Table 1 : Antimicrobial Spectrum Comparison
| Pathogen | Chloramphenicol | Thiamphenicol | Doxycycline | TMP-SMZ |
|---|---|---|---|---|
| Salmonella typhi | +++ | ++ | + | + |
| Haemophilus influenzae | +++ | ++ | ++ | +++ |
| Bacteroides fragilis | +++ | + | - | - |
| Pneumocystis jirovecii | - | - | - | +++ |
Key : +++ (high efficacy), ++ (moderate), + (low), - (ineffective) .
Table 2 : Adverse Effect Profiles
| Adverse Effect | Chloramphenicol | Thiamphenicol | Doxycycline | TMP-SMZ |
|---|---|---|---|---|
| Hematologic toxicity | Severe | Rare | Rare | Rare |
| Hypersensitivity | Low | Low | Moderate | High |
| Gastrointestinal | Moderate | Low | High | Moderate |
Q & A
Basic: What are the standard protocols for synthesizing and characterizing trichloroamphenicol in laboratory settings?
Methodological Answer:
Synthesis of this compound requires adherence to established protocols for chlorinated aromatic compounds. Key steps include:
- Synthesis: Use a modified Friedel-Crafts alkylation with chloroacetyl chloride and phenol derivatives under anhydrous conditions, followed by catalytic hydrogenation to reduce nitro groups .
- Characterization: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation .
- Purity Verification: Include elemental analysis (C, H, N, Cl) and differential scanning calorimetry (DSC) to confirm crystallinity and absence of solvates .
Basic: How can researchers validate the antibacterial mechanism of this compound against resistant bacterial strains?
Methodological Answer:
To study its mechanism:
- Inhibitory Assays: Conduct time-kill curves and minimum inhibitory concentration (MIC) tests using broth microdilution per CLSI guidelines against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Target Identification: Perform competitive binding assays with radiolabeled chloramphenicol to assess ribosomal affinity, followed by X-ray crystallography to map interaction sites on the 50S ribosomal subunit .
- Resistance Profiling: Amplify and sequence genes (e.g., cat genes encoding acetyltransferases) in resistant isolates using PCR and Sanger sequencing to identify mutation hotspots .
Advanced: How should researchers design experiments to resolve contradictions in this compound’s cytotoxicity data across in vitro and in vivo models?
Methodological Answer:
Address discrepancies through:
- Dose-Response Calibration: Compare IC₅₀ values from immortalized cell lines (e.g., HepG2) with LD₅₀ data from rodent models, ensuring equivalent dose metrics (mg/kg vs. µM) and exposure durations .
- Metabolic Profiling: Use LC-MS/MS to quantify active metabolites (e.g., dechlorinated derivatives) in plasma and tissue homogenates, correlating findings with species-specific cytochrome P450 activity .
- Confounding Factors: Control for variables like serum protein binding in vitro and renal clearance rates in vivo using pharmacokinetic modeling (e.g., NONMEM) .
Advanced: What statistical approaches are recommended for analyzing this compound’s synergistic effects with other antibiotics?
Methodological Answer:
- Synergy Quantification: Apply the fractional inhibitory concentration index (FICI) with checkerboard assays, where FICI ≤0.5 indicates synergy. Validate with time-lapse microscopy to monitor bacterial growth .
- Multivariate Analysis: Use ANOVA with post-hoc Tukey tests to compare treatment groups, incorporating covariates like pH, temperature, and biofilm formation .
- Machine Learning: Train random forest models on omics data (transcriptomics/proteomics) to identify pathways enhanced by drug combinations .
Basic: What are the ethical and regulatory considerations for handling this compound in biomedical research?
Methodological Answer:
- Toxicity Compliance: Follow IARC guidelines for carcinogen handling (e.g., PPE, fume hoods) and dispose of waste via certified incineration to prevent environmental contamination .
- Ethical Approval: Submit protocols to institutional review boards (IRBs) for in vivo studies, including justification of sample sizes (via power analysis) and humane endpoints .
Advanced: How can researchers optimize chromatographic methods to separate this compound from structurally similar analogs?
Methodological Answer:
- Column Selection: Use a C18 reverse-phase column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile:water (60:40 v/v) + 0.1% formic acid, adjusting pH to 3.0 for peak sharpness .
- Detection Parameters: Set UV detection at 278 nm and confirm with tandem MS (MRM mode) for specificity. Validate using spike-recovery experiments in biological matrices (e.g., serum) .
- Method Robustness: Assess inter-day precision (RSD <5%) and limit of quantification (LOQ <10 ng/mL) per ICH Q2(R1) guidelines .
Advanced: What strategies mitigate batch-to-batch variability in this compound’s bioactivity assays?
Methodological Answer:
- Standardization: Pre-treat cell lines with uniform passage numbers (e.g., ≤20) and serum starvation (24h) to synchronize metabolic states .
- Reference Controls: Include internal standards (e.g., deuterated chloramphenicol) in each assay plate and normalize data to positive/negative controls .
- Blinded Replication: Assign triplicate samples to independent technicians for intra- and inter-laboratory reproducibility testing .
Basic: What are the best practices for storing this compound to ensure long-term stability?
Methodological Answer:
- Storage Conditions: Keep lyophilized powder in amber vials under argon at –80°C; avoid freeze-thaw cycles. For solutions, use sterile DMSO (10 mM aliquots) stored at –20°C for ≤6 months .
- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-UV to track impurity formation (<2% degradation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
